

IUPAC name for Methyl 3-((tert-butoxycarbonyl)amino)picolinate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 3-((tert-butoxycarbonyl)amino)picolinate
Cat. No.:	B1463189

[Get Quote](#)

An In-depth Technical Guide: **Methyl 3-((tert-butoxycarbonyl)amino)picolinate**

Foreword

In the landscape of modern drug discovery and synthetic chemistry, the efficient construction of complex molecular architectures is paramount. Success in this endeavor often hinges on the availability of versatile, well-characterized chemical building blocks. **Methyl 3-((tert-butoxycarbonyl)amino)picolinate** is one such pivotal intermediate. Its structure, which combines a picolinate ester with a strategically protected amine on the pyridine ring, offers a dual-functional platform for derivatization. This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its practical applications, designed for researchers, chemists, and drug development professionals who require reliable and reproducible chemical methodologies.

Compound Identification and Physicochemical Properties

Methyl 3-((tert-butoxycarbonyl)amino)picolinate is a key synthetic intermediate whose utility is derived from its specific arrangement of functional groups. The tert-butoxycarbonyl (Boc) group serves as a robust yet readily cleavable protecting group for the amine, allowing for selective reactions at other sites of the molecule.

- IUPAC Name: Methyl 3-[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate
- Synonyms: Methyl 3-(Boc-amino)picolinate
- CAS Number: 912369-42-7[\[1\]](#)
- Molecular Formula: C₁₂H₁₆N₂O₄
- Molecular Weight: 268.29 g/mol

Physicochemical Data

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. The data below are compiled from empirical data and validated computational models.

Property	Value	Source / Method
Appearance	White to off-white solid	Typical for similar compounds
Melting Point	139-146°C (for precursor)	(Note: Data for precursor Methyl 3-aminopicolinate; the Boc-protected compound is expected to have a comparable or slightly different melting point)
Boiling Point	317.3°C at 760 mmHg (for precursor)	(Computational estimate for precursor)
Solubility	Soluble in methanol, dichloromethane, ethyl acetate; sparingly soluble in water.	Standard for Boc-protected amino esters

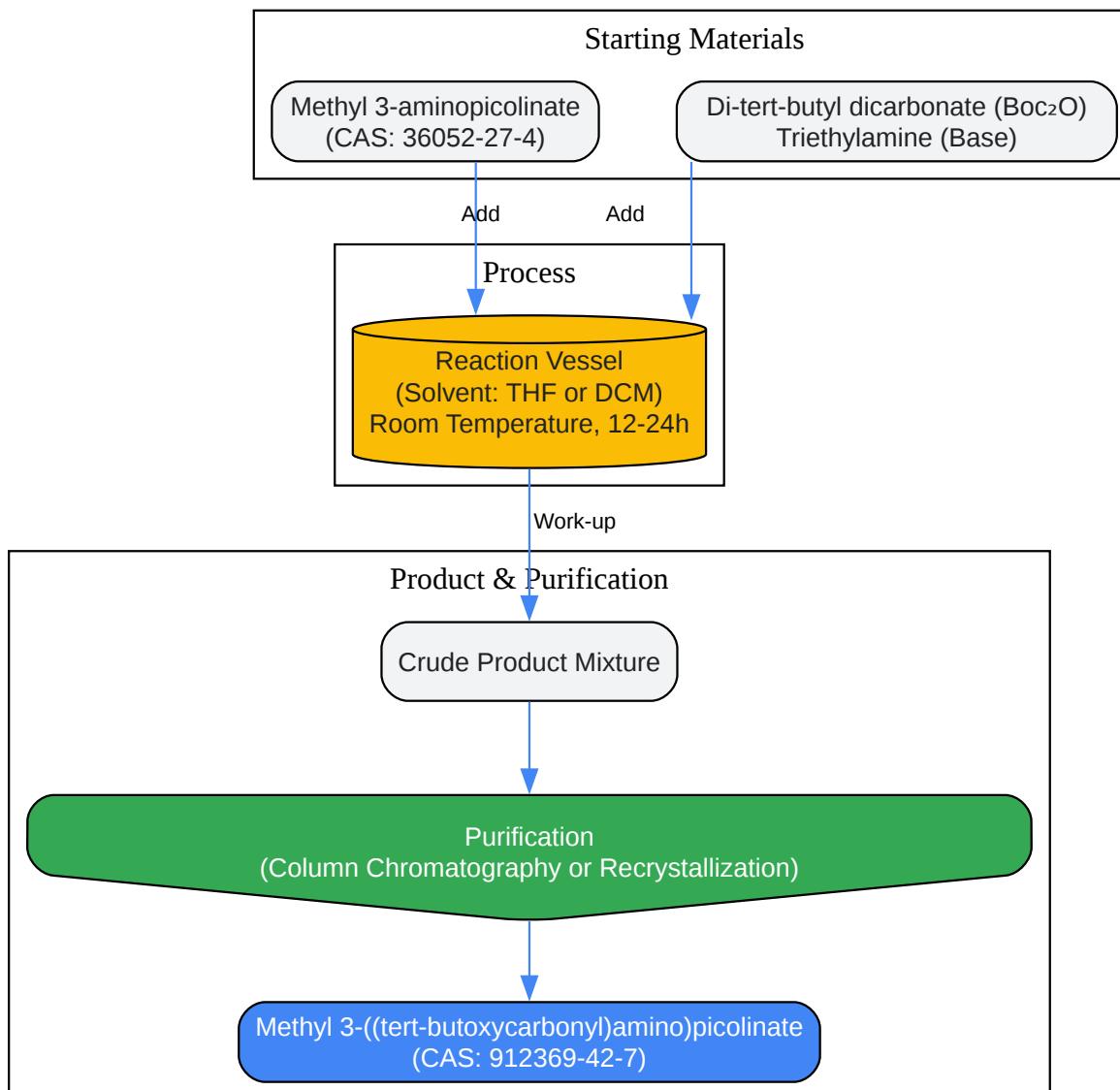
Spectral Characterization

Spectroscopic data is essential for confirming the identity and purity of the synthesized compound. The following are the expected nuclear magnetic resonance (NMR) signals for

Methyl 3-((tert-butoxycarbonyl)amino)picolinate.

- ^1H NMR (Proton NMR):
 - ~8.2-8.4 ppm (doublet): Proton on the pyridine ring adjacent to the nitrogen (C6-H).
 - ~7.8-8.0 ppm (doublet): Proton on the pyridine ring adjacent to the ester (C4-H).
 - ~7.3-7.5 ppm (doublet of doublets): Proton on the pyridine ring between the two substituents (C5-H).
 - ~3.9 ppm (singlet, 3H): Methyl protons of the ester group (-OCH₃).
 - ~1.5 ppm (singlet, 9H): Methyl protons of the tert-butyl group (-C(CH₃)₃).
 - A broad singlet corresponding to the N-H proton is also expected.
- ^{13}C NMR (Carbon NMR):
 - ~165-168 ppm: Carbonyl carbon of the ester group.
 - ~152-154 ppm: Carbonyl carbon of the Boc group.
 - ~140-150 ppm: Aromatic carbons of the pyridine ring.
 - ~80-82 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
 - ~52-54 ppm: Methyl carbon of the ester group.
 - ~28 ppm: Methyl carbons of the tert-butyl group.

Synthesis and Purification


The most direct and reliable synthesis of **Methyl 3-((tert-butoxycarbonyl)amino)picolinate** involves the protection of the primary amine of its precursor, Methyl 3-aminopicolinate. This method is favored for its high efficiency and the commercial availability of the starting material.

Rationale for Synthetic Strategy

The protection of an amino group as its Boc-carbamate is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. The choice of di-tert-butyl dicarbonate (Boc_2O) as the protecting agent is strategic; the reaction proceeds under mild conditions, is typically high-yielding, and the byproducts (carbon dioxide and tert-butanol) are volatile and easily removed. This ensures a clean reaction profile and simplifies purification.

Synthetic Workflow

The synthesis is a straightforward, one-step protection reaction.

[Click to download full resolution via product page](#)

Caption: Figure 1: Synthetic workflow for Boc-protection.

Detailed Experimental Protocol: Synthesis

This protocol is designed as a self-validating system, with checkpoints for reaction monitoring.

- Reaction Setup:
 - To a round-bottom flask equipped with a magnetic stir bar, add Methyl 3-aminopicolinate (1.0 eq.).
 - Dissolve the starting material in a suitable anhydrous solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL per gram of substrate).
 - Add triethylamine (Et₃N) (1.2 eq.) to the solution to act as a base.
- Reagent Addition:
 - In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in a minimal amount of the same solvent.
 - Add the Boc₂O solution dropwise to the stirring solution of the amine at room temperature. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
- Reaction Monitoring:
 - Allow the reaction to stir at room temperature for 12-24 hours.
 - Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The product spot should appear at a higher R_f value than the starting amine. The reaction is complete when the starting material spot is no longer visible.
- Work-up:
 - Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
 - Redissolve the residue in Ethyl Acetate.
 - Wash the organic layer sequentially with a 5% aqueous solution of citric acid (to remove excess base), saturated aqueous sodium bicarbonate (to neutralize the acid), and finally with brine.

- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield the crude product.

Detailed Experimental Protocol: Purification

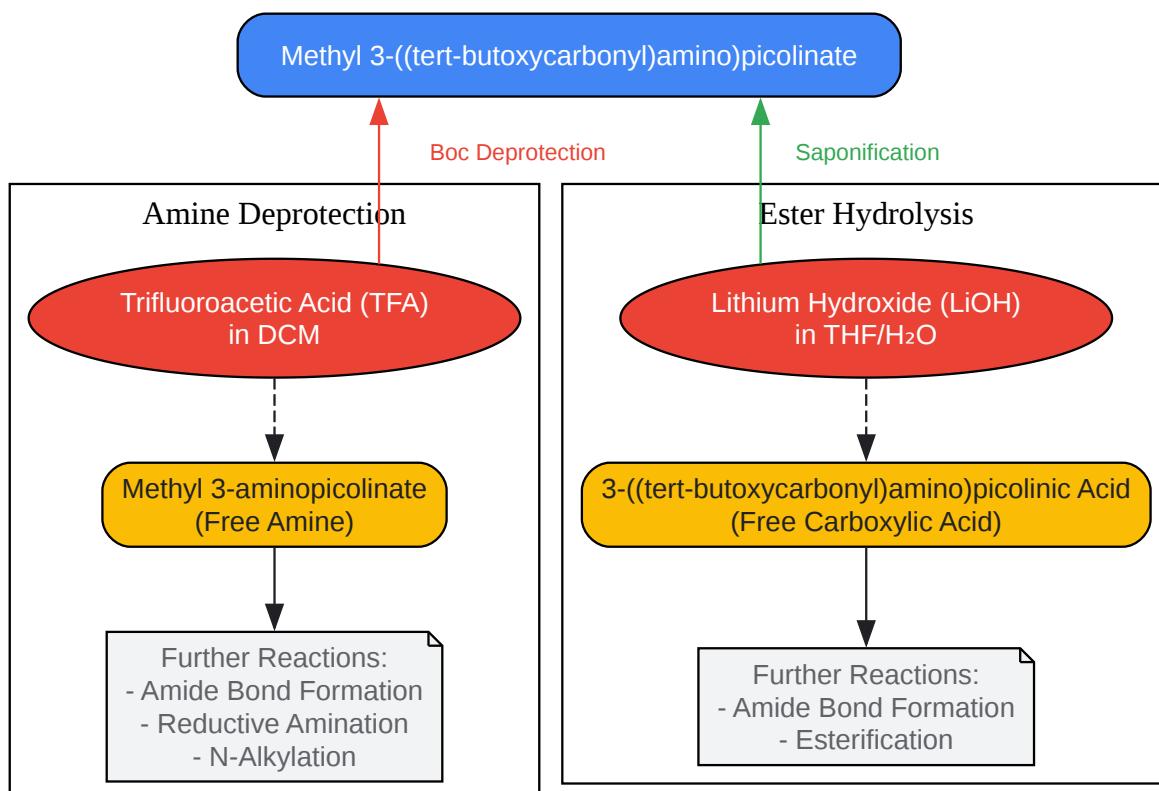
The crude product can be purified by either column chromatography or recrystallization.

Method A: Column Chromatography

- Stationary Phase: Use silica gel as the stationary phase.[\[2\]](#)
- Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this dry silica onto the top of the packed column.[\[2\]](#)
- Elution: Elute the column using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%).
- Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
- Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product as a solid.[\[2\]](#)

Method B: Recrystallization

- Solvent Selection: An ideal solvent will dissolve the compound when hot but not when cold. Test solvents such as ethanol, ethyl acetate/hexanes, or methanol/water mixtures.[\[2\]](#)
- Dissolution: Dissolve the crude product in a minimum amount of the chosen boiling solvent.
- Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[\[2\]](#)
- Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[\[2\]](#)


Troubleshooting Purification	Possible Cause	Solution
Oily Product Forms	High concentration of impurities or melting point is too low for the solvent system.	Purify by column chromatography first; use a lower-boiling point solvent system. [2]
Low Recovery	Too much solvent was used; compound is too soluble in the cold solvent.	Use the minimum amount of hot solvent; try a different solvent system where the compound is less soluble when cold. [2]
Poor Separation on Column	Inappropriate solvent system.	Optimize the eluent system using TLC to achieve a target Rf of ~0.3 for the product. [2]

Applications in Drug Discovery and Organic Synthesis

The value of **Methyl 3-((tert-butoxycarbonyl)amino)picolinate** lies in its capacity as a versatile building block. The Boc-protected amine and the methyl ester provide two orthogonal handles for subsequent chemical modifications.

A Platform for Derivatization

In drug development, creating libraries of related compounds is essential for structure-activity relationship (SAR) studies. This compound is an ideal starting point for such endeavors. The two primary transformations are Boc deprotection to reveal the free amine and ester hydrolysis to reveal the carboxylic acid.

[Click to download full resolution via product page](#)

Caption: Figure 2: Key chemical transformations and utility.

- **Boc Deprotection:** Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, cleanly removes the Boc group, liberating the nucleophilic amine. This amine can then participate in a wide array of reactions, most commonly amide bond coupling with various carboxylic acids to explore SAR.
- **Ester Hydrolysis (Saponification):** Using a base like lithium hydroxide (LiOH) in a mixture of THF and water will hydrolyze the methyl ester to the corresponding carboxylic acid. This acid can then be coupled with different amines, expanding the diversity of the compound library.

The aminopyridine scaffold itself is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. This building block provides a reliable and efficient

entry point for synthesizing novel aminopyridine derivatives for screening in various therapeutic areas.[3][4]

Safety and Handling

- Hazard Statements: While specific data for this compound is limited, related aminopicolimates are classified with warnings such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
- Precautionary Measures: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Storage: Store in a cool, dry place, tightly sealed to prevent moisture absorption.

Always consult the material safety data sheet (MSDS) provided by the supplier before handling any chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 912369-42-7|Methyl 3-((tert-butoxycarbonyl)amino)picolinate|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IUPAC name for Methyl 3-((tert-butoxycarbonyl)amino)picolinate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1463189#iupac-name-for-methyl-3-tert-butoxycarbonyl-amino-picoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com